2-Nonadecanone
Overview
Description
2-Nonadecanone: is an organic compound with the molecular formula C19H38O . It is a long-chain ketone, specifically a methyl ketone, where the carbonyl group is located at the second position of a nineteen-carbon chain. . It is a colorless to pale yellow liquid at room temperature and is known for its distinctive odor.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Nonadecanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C17H36+CH3COClAlCl3C19H38O+HCl
Another method involves the oxidation of 2-nonadecanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid). The reaction is as follows:
C19H40O+PCC→C19H38O+H2O
Industrial Production Methods:
Industrial production of this compound typically involves the hydroformylation of olefins followed by oxidation . For example, the hydroformylation of 1-octadecene can produce 2-nonadecanol, which is then oxidized to this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Nonadecanone can undergo further oxidation to produce carboxylic acids. For example, oxidation with potassium permanganate can yield nonadecanoic acid.
Reduction: It can be reduced to 2-nonadecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbonyl group in this compound can undergo nucleophilic addition reactions. For instance, reaction with Grignard reagents can form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halogen
Major Products Formed:
Oxidation: Nonadecanoic acid
Reduction: 2-Nonadecanol
Substitution: Tertiary alcohols
Scientific Research Applications
2-Nonadecanone has a variety of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential as a pheromone in insect behavior studies.
Medicine: Research has explored its potential as an anti-inflammatory and antidepressant agent.
Industry: It is used in the fragrance industry due to its distinctive odor and in the formulation of certain cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-nonadecanone varies depending on its application:
Anti-inflammatory: It is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
2-Octadecanone (C18H36O): Similar structure but with one less carbon atom.
2-Eicosanone (C20H40O): Similar structure but with one more carbon atom.
2-Heptadecanone (C17H34O): Similar structure but with two less carbon atoms.
Uniqueness:
2-Nonadecanone is unique due to its specific chain length and position of the carbonyl group, which confer distinct physical and chemical properties. Its longer carbon chain compared to 2-octadecanone and 2-heptadecanone results in higher melting and boiling points, making it suitable for different applications.
Properties
IUPAC Name |
nonadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDKVDCIEARIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212077 | |
Record name | Nonadecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-66-3 | |
Record name | 2-Nonadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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